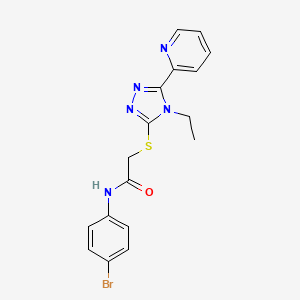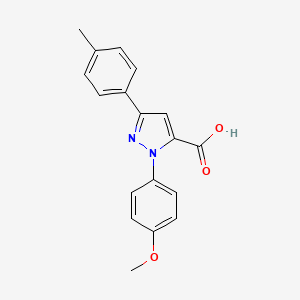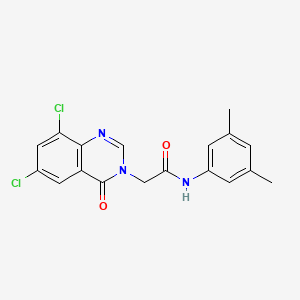
N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-溴苯基)-2-((4-乙基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺是一种复杂的 органическое соединение, 它包含一个溴苯基、一个三唑环和一个吡啶基。
准备方法
合成路线及反应条件
N-(4-溴苯基)-2-((4-乙基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺的合成通常涉及多步有机反应。一个常见的方案包括:
三唑环的形成: 三唑环可以通过肼类衍生物与合适的腈类化合物在酸性或碱性条件下的环化反应合成。
硫醚的形成: 然后将三唑衍生物与合适的硫醇化合物反应,引入硫醚键。
乙酰胺的形成: 最后一步涉及中间体的酰化与4-溴苯胺反应,形成所需的乙酰胺。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以提高产率和纯度。这可以包括使用催化剂、控制反应环境以及使用重结晶和色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫原子处,导致形成亚砜或砜。
还原: 还原反应可以针对分子内的硝基或其他可还原官能团。
常用试剂和条件
氧化: 像过氧化氢或间氯过氧苯甲酸 (mCPBA) 这样的试剂,在温和的条件下。
还原: 使用钯碳 (Pd/C) 的催化加氢,或使用硼氢化钠 (NaBH4) 的化学还原。
取代: 在像碳酸钾 (K2CO3) 这样的碱存在下,使用像胺或硫醇这样的亲核试剂。
主要产物
氧化: 亚砜和砜。
还原: 具有氢化官能团的化合物的还原形式。
取代: 根据所使用的亲核试剂的不同,各种取代的衍生物。
科学研究应用
化学
在有机合成中,N-(4-溴苯基)-2-((4-乙基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺可以用作合成更复杂分子的构建块。其独特的结构允许进行各种化学修饰。
生物学
该化合物可能表现出生物活性,使其成为药物发现和开发的候选药物。它可以筛选潜在的抗菌、抗真菌或抗癌特性。
医学
在药物化学中,可以研究该化合物作为治疗剂的潜力。它的三唑环是许多药物中常见的药效团,表明其在治疗各种疾病方面可能具有应用价值。
工业
在材料科学行业,该化合物可用于开发具有特定性质的新材料,例如聚合物或涂料。
作用机制
N-(4-溴苯基)-2-((4-乙基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺的作用机制取决于其具体的应用。在生物系统中,它可能与酶或受体等分子靶标相互作用,调节其活性。三唑环可以与金属离子结合,影响生化途径。
相似化合物的比较
类似化合物
- N-(4-氯苯基)-2-((4-乙基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺
- N-(4-氟苯基)-2-((4-乙基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺
独特性
N-(4-溴苯基)-2-((4-乙基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺的独特之处在于存在溴原子,它会影响其反应性和生物活性。溴原子可以参与卤素键,可能增强化合物与生物靶标的相互作用。
这份详细的概述提供了对 N-(4-溴苯基)-2-((4-乙基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺的全面了解,涵盖了它的合成、反应、应用以及与类似化合物的比较
属性
CAS 编号 |
618414-83-8 |
|---|---|
分子式 |
C17H16BrN5OS |
分子量 |
418.3 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H16BrN5OS/c1-2-23-16(14-5-3-4-10-19-14)21-22-17(23)25-11-15(24)20-13-8-6-12(18)7-9-13/h3-10H,2,11H2,1H3,(H,20,24) |
InChI 键 |
RWDLYTOVUHXMKX-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3,4-Dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018025.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12018034.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12018043.png)
![3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12018045.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12018051.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12018052.png)
![N-(2-chlorophenyl)-2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12018060.png)

![N-(2-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12018076.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018080.png)



![11-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12018110.png)
